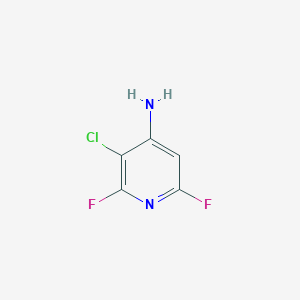
3-Chloro-2,6-difluoropyridin-4-amine
Overview
Description
3-Chloro-2,6-difluoropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Chloro-2,6-difluoropyridin-4-amine, involves various methods. One common approach is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring. For example, 3,5-difluoro-2,4,6-triazidopyridine can be synthesized by the reaction of pentafluoropyridine with sodium azide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective processes. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluoropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, fluorinating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-2,6-difluoropyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridin-4-amine: Similar in structure but lacks the chlorine atom.
4-Amino-3,5-dichloro-2,6-difluoropyridine: Contains additional chlorine atoms.
Uniqueness
3-Chloro-2,6-difluoropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2,6-difluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQARVFBBRZLDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624360 | |
| Record name | 3-Chloro-2,6-difluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-78-6 | |
| Record name | 3-Chloro-2,6-difluoropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3-CHLORO-2,6-DIFLUOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 3-Chloro-2,6-difluoropyridin-4-amine interact with its target and what are the downstream effects?
A1: The research suggests that this compound exhibits antimicrobial potential by targeting the bacterial enzyme DNA gyrase [, ]. While the specific interaction mechanism is not detailed in the provided abstracts, the molecular docking studies reveal a significant binding energy (-4.07 kcal/mol) with DNA gyrase [, ]. Inhibition of DNA gyrase, a key enzyme involved in bacterial DNA replication, can ultimately lead to bacterial cell death.
Q2: What computational chemistry methods were used to study this compound and what insights were gained?
A2: The researchers employed density functional theory (DFT) calculations using the B3LYP/6-311++G(d,p) method and basis set to investigate the electronic structure of this compound [, ]. These calculations provided information on the molecule's spectroscopic properties, frontier molecular orbital (FMO) energy gaps, Mulliken population analysis, and molecular electrostatic potential surface (MESP) [, ]. The FMO analysis in various solvents suggested the stability and chemical reactivity of the molecule [, ]. Additionally, in silico molecular docking studies were conducted to evaluate its potential as an antimicrobial agent by assessing its interaction with DNA gyrase [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)
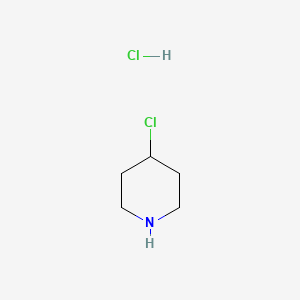
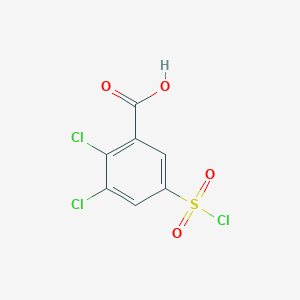
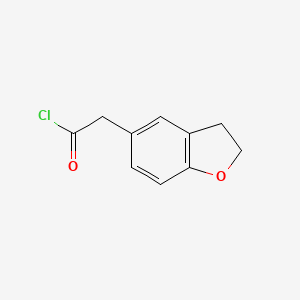
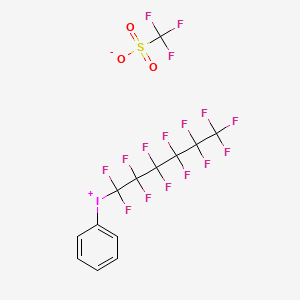
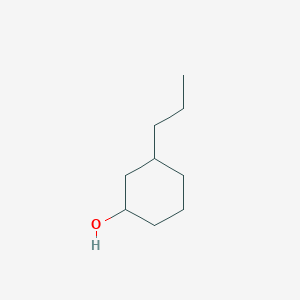
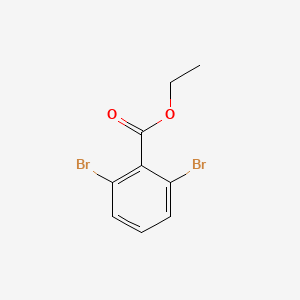
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)
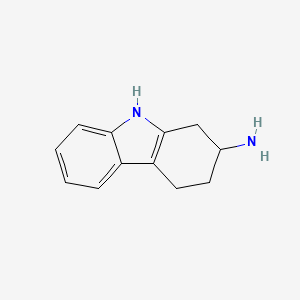
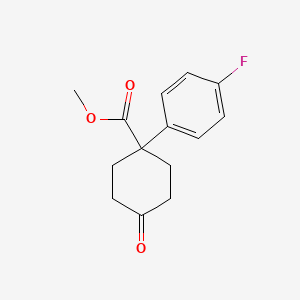
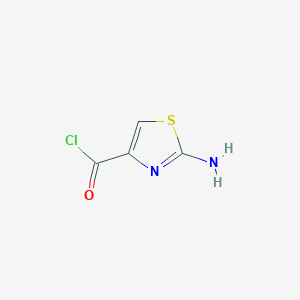


![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)
